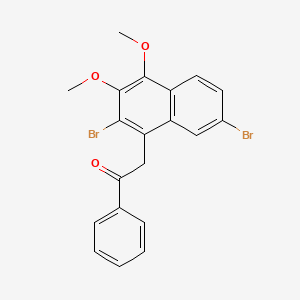
2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-1-one is a complex organic compound with the molecular formula C20H16Br2O3 and a molecular weight of 464.15 g/mol . This compound is characterized by the presence of two bromine atoms, two methoxy groups, and a phenyl group attached to a naphthalene core. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 3,4-dimethoxynaphthalene followed by a Friedel-Crafts acylation reaction with phenylacetyl chloride. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
化学反応の分析
2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction .
類似化合物との比較
2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-1-one can be compared with other similar compounds, such as:
2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethanone: This compound has a similar structure but lacks the additional functional groups present in this compound.
2-(2,7-Dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethan-2-one: This compound differs in the position of the carbonyl group, which can affect its reactivity and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
CAS番号 |
137348-32-4 |
|---|---|
分子式 |
C20H16Br2O3 |
分子量 |
464.1 g/mol |
IUPAC名 |
2-(2,7-dibromo-3,4-dimethoxynaphthalen-1-yl)-1-phenylethanone |
InChI |
InChI=1S/C20H16Br2O3/c1-24-19-14-9-8-13(21)10-15(14)16(18(22)20(19)25-2)11-17(23)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChIキー |
FNFGDMNNBMYCCF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C2=C1C=CC(=C2)Br)CC(=O)C3=CC=CC=C3)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3R,6S)-3,6-dimethyl-6-(8-phenyloctyl)dioxan-3-yl]propanoic Acid](/img/structure/B14285735.png)
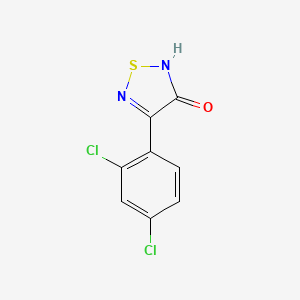
![[(2-Methylpropanoyl)oxy]methyl butanoate](/img/structure/B14285749.png)
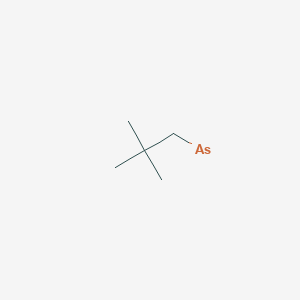

![Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-](/img/structure/B14285761.png)
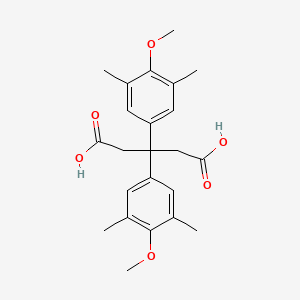
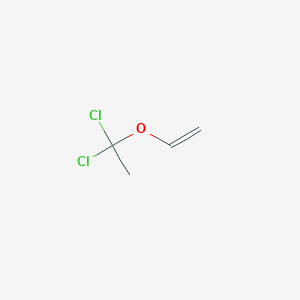
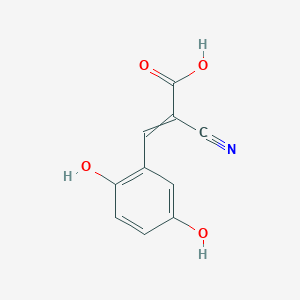
![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)
![1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-](/img/structure/B14285797.png)
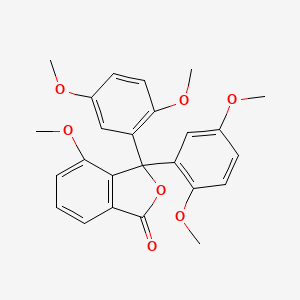
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride](/img/structure/B14285821.png)
![2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine](/img/structure/B14285823.png)
